molecular formula C21H15Cl2N3O2S2 B6510894 N-(2-chloro-4-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 894242-46-7

N-(2-chloro-4-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B6510894
CAS No.: 894242-46-7
M. Wt: 476.4 g/mol
InChI Key: VLIQFOUHJCMRLP-UHFFFAOYSA-N
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Description

N-(2-Chloro-4-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thienopyrimidine-based acetamide derivative characterized by a thieno[3,2-d]pyrimidin-4-one core substituted with a 4-chlorophenyl group at position 3 and a sulfanyl-linked acetamide moiety at position 2. The acetamide side chain is further substituted with a 2-chloro-4-methylphenyl group. This compound’s molecular formula is C23H18Cl2N3O2S2, with a molecular weight of 503.44 g/mol.

Properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2N3O2S2/c1-12-2-7-16(15(23)10-12)24-18(27)11-30-21-25-17-8-9-29-19(17)20(28)26(21)14-5-3-13(22)4-6-14/h2-10H,11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLIQFOUHJCMRLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chloro-4-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C21H15Cl2N3O2S2
  • Molecular Weight : 476.4 g/mol
  • IUPAC Name : N-(3-chloro-4-methylphenyl)-2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
  • InChI Key : PMUCNWUUVADPHF-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound has been primarily evaluated through in vitro studies, focusing on its anticancer effects. The following sections summarize key findings from recent research.

Anticancer Activity

  • Mechanism of Action :
    • The compound exhibits significant antiproliferative activity against various cancer cell lines. Studies have shown that it inhibits critical signaling pathways involved in cell proliferation and survival.
    • Notably, it has been observed to inhibit the vascular endothelial growth factor receptor 2 (VEGFR-2) and protein kinase B (AKT), which are crucial for tumor growth and metastasis .
  • In Vitro Studies :
    • In a study assessing the compound's efficacy against liver cell carcinoma, it demonstrated IC50 values of approximately 3.1 μM for inhibiting cell proliferation .
    • The compound induced apoptosis in cancer cells through caspase activation and S phase cell cycle arrest, highlighting its potential as a chemotherapeutic agent .

Comparative Efficacy

A comparative analysis of various derivatives of thienopyrimidine compounds with similar structures revealed that modifications to the chlorophenyl and methyl groups significantly influenced their cytotoxic activity. For instance, certain substitutions enhanced the inhibitory effects against specific cancer cell lines while sparing normal cells .

CompoundIC50 (μM)Target
N-(2-chloro-4-methylphenyl)-...3.1Liver carcinoma
Other derivativesVariesVarious cancer types

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical settings:

  • Liver Cancer Study :
    • A series of experiments demonstrated that N-(2-chloro-4-methylphenyl)-... significantly reduced tumor size in xenograft models when administered at specific dosages .
    • The study concluded that the compound's mechanism involves both direct cytotoxicity and modulation of key signaling pathways.
  • Cell Line Response :
    • Different human cancer cell lines exhibited varying sensitivity to the compound, suggesting that structural modifications could optimize its therapeutic profile .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Variations

Compound A: 2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide (CAS 687563-43-5)

  • Key Differences: The acetamide side chain is linked to a 4-methylphenyl group instead of 2-chloro-4-methylphenyl. The thieno[3,2-d]pyrimidine core is partially saturated (6,7-dihydro), which may reduce aromaticity and alter binding interactions.
  • Implications : Reduced chlorine substitution on the phenyl ring could decrease lipophilicity and affect target affinity .

Compound B: N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide

  • Key Differences: Replaces the thienopyrimidine core with a 4,6-diaminopyrimidine ring. The 4-chlorophenyl group is directly attached to the pyrimidine.

Substituent Modifications

Compound C: N-(2-Chloro-4-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (CAS 1040631-92-2)

  • Key Differences: Adds a methyl group at position 3 and a 4-methylphenyl group at position 7 on the thienopyrimidine core.
  • Implications : Increased steric bulk may hinder enzyme binding but improve selectivity for specific targets .

Compound D : 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide

  • Key Differences: Simpler pyrimidinone core with a dichlorophenyl substituent.

Crystallographic Insights

  • highlights that substituent positions (e.g., para- vs. meta-chlorophenyl) influence molecular packing. The 2-chloro-4-methylphenyl group in the target compound may induce steric hindrance, reducing crystallinity compared to simpler analogs .

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